molecular formula C17H23N3O3S B3923500 N-BUTYL-N-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE

N-BUTYL-N-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B3923500
M. Wt: 349.4 g/mol
InChI Key: WVPHCHHRKSZVFG-UHFFFAOYSA-N
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Description

N-BUTYL-N-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. This compound is part of the sulfonamide family, which is characterized by the presence of a sulfonyl functional group attached to an amine.

Properties

IUPAC Name

N-butyl-N-(4-methoxy-6-methylpyrimidin-2-yl)-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-5-6-11-20(17-18-14(3)12-16(19-17)23-4)24(21,22)15-9-7-13(2)8-10-15/h7-10,12H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPHCHHRKSZVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=NC(=CC(=N1)OC)C)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-N-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with N-butylamine to form N-butyl-4-methylbenzenesulfonamide. This intermediate is then reacted with 4-methoxy-6-methyl-2-pyrimidinyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-N-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-BUTYL-N-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting specific enzymes involved in plant growth. It targets the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants. By inhibiting this enzyme, the compound disrupts protein synthesis, leading to the death of the plant .

Comparison with Similar Compounds

Similar Compounds

  • N-BUTYL-N-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE
  • N-BUTYL-N-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE
  • N-BUTYL-N-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)-4-FLUOROBENZENE-1-SULFONAMIDE

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups on the pyrimidinyl ring enhance its herbicidal activity and selectivity compared to other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BUTYL-N-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-BUTYL-N-(4-METHOXY-6-METHYLPYRIMIDIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE

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